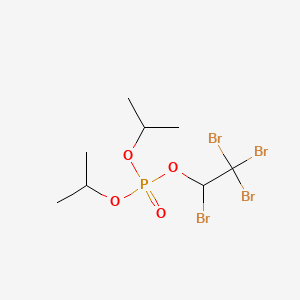
Diisopropyl 1,2,2,2-tetrabromoethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl 1,2,2,2-tetrabromoethyl phosphate is a chemical compound with the molecular formula C8H15Br4O4P. It is known for its unique structure, which includes four bromine atoms attached to an ethyl phosphate group. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 1,2,2,2-tetrabromoethyl phosphate typically involves the reaction of diisopropyl phosphite with tetrabromoethane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropyl 1,2,2,2-tetrabromoethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce less brominated compounds .
Wissenschaftliche Forschungsanwendungen
Diisopropyl 1,2,2,2-tetrabromoethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: It is used in the production of flame retardants and other specialty chemicals
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diisopropyl 1,2,2,2-tetrabromoethyl phosphate
- Triisopropyl 1,2,2,2-tetrabromoethyl phosphate
- Diethyl 1,2,2,2-tetrabromoethyl phosphate
Uniqueness
This compound is unique due to its specific combination of isopropyl groups and tetrabromoethyl moiety. This structure imparts distinct chemical properties, such as higher reactivity and stability, compared to similar compounds. Its versatility in various applications makes it a valuable compound in both research and industry .
Eigenschaften
| 102305-58-8 | |
Molekularformel |
C8H15Br4O4P |
Molekulargewicht |
525.79 g/mol |
IUPAC-Name |
dipropan-2-yl 1,2,2,2-tetrabromoethyl phosphate |
InChI |
InChI=1S/C8H15Br4O4P/c1-5(2)14-17(13,15-6(3)4)16-7(9)8(10,11)12/h5-7H,1-4H3 |
InChI-Schlüssel |
SAMIPGLXUYFKNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(OC(C)C)OC(C(Br)(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


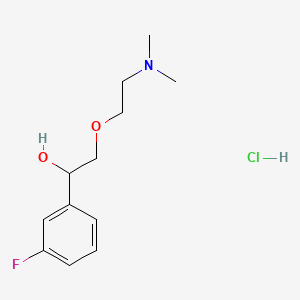
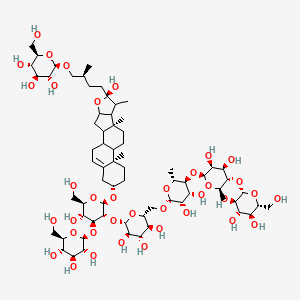
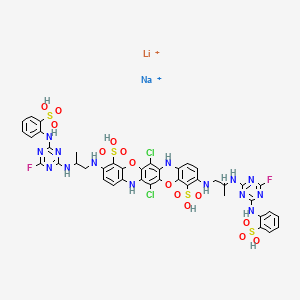
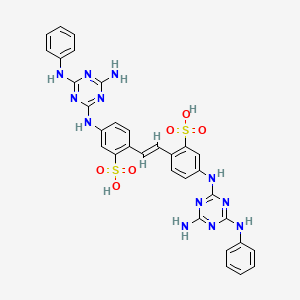
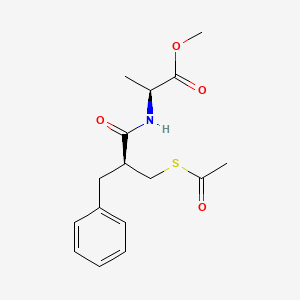
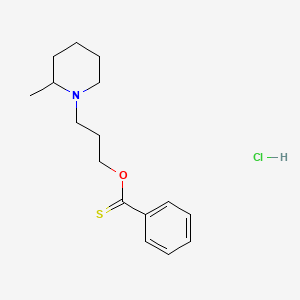
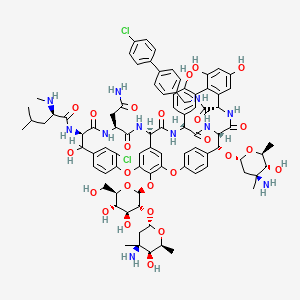



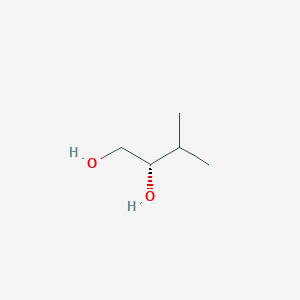

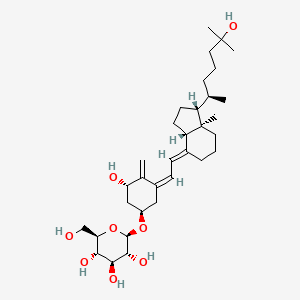
![disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12779905.png)
